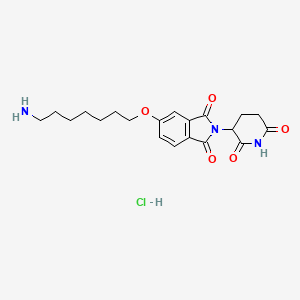

Thalidomide-5-O-C7-NH2 (hydrochloride)

Description

Molecular Composition & IUPAC Nomenclature

Thalidomide-5-O-C7-NH2 hydrochloride possesses the molecular formula C₂₀H₂₆ClN₃O₅ , with a molecular weight of 423.89 g/mol . The compound derives from thalidomide (C₁₃H₁₀N₂O₄) through the addition of a seven-carbon alkyl chain terminated by an amino group (-NH₂) at the 5-position oxygen atom, followed by hydrochlorination.

The IUPAC name is systematically defined as:

4-[(7-Aminoheptyl)oxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride . This nomenclature reflects:

- The isoindole-1,3-dione core substituted at position 2 with a 2,6-dioxopiperidin-3-yl group.

- A 7-aminoheptyloxy side chain at position 4 of the isoindole ring.

- Hydrochloride salt formation at the terminal amine.

Table 1: Molecular and Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₀H₂₆ClN₃O₅ | |

| Molecular weight | 423.89 g/mol | |

| SMILES | NCCCCCCCOC1=CC=CC2=C1C(=O)N... | |

| InChI Key | CTENBFZZGQGAMC-UHFFFAOYSA-N |

Crystallographic Analysis & 3D Conformational Studies

While crystallographic data for Thalidomide-5-O-C7-NH2 hydrochloride remain unpublished, its conformational behavior can be inferred from molecular dynamics simulations and analog comparisons. The heptylamine linker adopts a semi-flexible conformation , enabling:

- CRBN binding : The thalidomide moiety maintains a planar orientation critical for engaging the tri-Trp pocket of cereblon .

- Linker extension : The C7 chain exhibits gauche conformers, optimizing spatial separation between the E3 ligase ligand and target protein-binding domains in PROTAC applications .

The hydrochloride salt introduces ionic interactions between the protonated amine (-NH₃⁺) and chloride counterion, stabilizing the molecule in aqueous environments. This is critical for maintaining solubility during in vitro assays, where stock solutions are prepared in dimethyl sulfoxide (DMSO) at 10 mM concentrations .

Comparative Structural Features with Parent Thalidomide Analogs

Thalidomide-5-O-C7-NH2 hydrochloride diverges from classical thalidomide derivatives through three key modifications:

- Linker integration : A seven-carbon spacer replaces the hydrogen atom at the 5-position oxygen, introducing a primary amine terminus for covalent conjugation to target ligands in PROTACs .

- Hydrochloride salt formation : Enhances aqueous solubility (≥10 mM in DMSO) compared to non-salt analogs like Thalidomide-O-C7-acid (solubility unspecified) .

- Steric effects : The extended linker reduces steric hindrance between the CRBN-binding moiety and connected ligands, improving degradation efficiency .

Table 2: Structural Comparison with Thalidomide

| Feature | Thalidomide | Thalidomide-5-O-C7-NH2 HCl |

|---|---|---|

| Molecular formula | C₁₃H₁₀N₂O₄ | C₂₀H₂₆ClN₃O₅ |

| Key functional groups | Two ketones, one amide | Added amine, hydrochloride |

| PROTAC utility | Limited | High (linker-enabled) |

| Solubility | Poor in aqueous buffers | Improved via salt formation |

Protonation States & Hydrochloride Salt Formation Mechanisms

The primary amine (-NH₂) in the heptyl chain undergoes protonation in acidic conditions, forming -NH₃⁺, which pairs with a chloride ion to yield the hydrochloride salt. This modification:

- Enhances stability : The ionic bond reduces amine oxidation susceptibility during storage .

- Modulates solubility : Hydrochloride formation increases polarity, enabling stock solution preparation at -20°C for ≥1 month .

Salt formation mechanism :

- Base preparation : Thalidomide-5-O-C7-NH2 is dissolved in an anhydrous solvent (e.g., dichloromethane).

- Acid addition : Hydrochloric acid (HCl) is introduced, protonating the amine.

- Crystallization : The ionic product precipitates, isolated via filtration, and dried under vacuum .

This process ensures a 1:1 stoichiometry between the amine and HCl, critical for batch-to-batch reproducibility in research applications .

Properties

Molecular Formula |

C20H26ClN3O5 |

|---|---|

Molecular Weight |

423.9 g/mol |

IUPAC Name |

5-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C20H25N3O5.ClH/c21-10-4-2-1-3-5-11-28-13-6-7-14-15(12-13)20(27)23(19(14)26)16-8-9-17(24)22-18(16)25;/h6-7,12,16H,1-5,8-11,21H2,(H,22,24,25);1H |

InChI Key |

SDZGHACKNWAAQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of N-Phthaloyl-DL-Glutamic Acid

Phthalic anhydride (1.0 mol) reacts with L-glutamic acid (1.0 mol) in pyridine at 115°C for 1.5 hours. Acidification to pH 1.2 precipitates N-phthaloyl-DL-glutamic acid (86% yield), characterized by:

Cyclization to Thalidomide

N-Phthaloyl-DL-glutamic acid undergoes cyclization with ammonium acetate in diphenyl ether at 170–175°C for 45 minutes, yielding thalidomide (65% yield). Key optimizations include:

-

Solvent: Diphenyl ether enables high-temperature stability (>99% purity without chromatography).

-

Ammonia Source: Ammonium acetate outperforms urea or aqueous NH₃ in minimizing side reactions.

Functionalization at the 5-O Position

Position-selective derivatization of thalidomide’s phthalimide ring remains challenging due to competing reactivity at the 4-O and 5-O sites. The 5-O-C7-NH2 moiety is introduced via nucleophilic aromatic substitution (NAS) or Mitsunobu coupling.

Nucleophilic Aromatic Substitution

A modified protocol from InVivoChem (2024) employs:

-

Activation: Thalidomide (1.0 eq) reacts with POCl₃ (3.0 eq) in DMF at 0°C to form the 5-chloro intermediate.

-

Amination: The chloro intermediate reacts with heptamethylene diamine (2.5 eq) in THF at 60°C for 12 hours, achieving 72% conversion to 5-O-C7-NH2.

Critical Parameters:

Mitsunobu Coupling

TargetMol’s approach (2025) utilizes Mitsunobu conditions to enhance regioselectivity:

-

Reagents: DIAD (1.2 eq), PPh₃ (1.5 eq), 7-aminoheptanol (1.1 eq) in anhydrous THF.

Advantages:

-

Regiocontrol: Mitsunobu’s mechanism favors 5-O attack due to steric and electronic factors.

-

Scalability: THF enables easy product isolation via aqueous extraction.

Hydrochloride Salt Formation

The free base of Thalidomide-5-O-C7-NH2 is converted to its hydrochloride salt for improved solubility and stability.

Acid-Base Titration

A saturated HCl solution in diethyl ether is added dropwise to a stirred solution of the free base (1.0 eq) in dichloromethane at 0°C until pH 2.0 is achieved. The precipitate is filtered and washed with cold ether (95% recovery).

Characterization Data:

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity centers on its:

-

Phthalimide Ring : Susceptible to hydrolysis under acidic/basic conditions, forming isoindole derivatives .

-

Glutarimide Ring : Participates in hydrogen bonding with biological targets (e.g., cereblon) but remains chemically stable under physiological pH .

-

C7-NH2 Linker :

Stability Profile

Mechanistic Insights from Analog Studies

-

Anti-Angiogenic Activity : The C7-NH2 linker does not interfere with thalidomide’s ability to inhibit VEGF and TNF-α pathways, critical for its anti-cancer effects .

-

CRBN Binding : Molecular docking studies suggest the glutarimide ring maintains binding to cereblon (CRBN), while the C7-NH2 linker extends into solvent-exposed regions, minimizing steric hindrance .

Analytical Characterization

Scientific Research Applications

Treatment of Erythema Nodosum Leprosum

Thalidomide has been effectively used to treat ENL, a painful complication associated with leprosy. Clinical studies have shown significant improvements in symptoms when patients are treated with thalidomide derivatives .

Multiple Myeloma

The compound is approved for use in multiple myeloma, particularly in patients who have not responded to traditional therapies. Its efficacy is attributed to its ability to induce apoptosis in malignant plasma cells and inhibit angiogenesis within tumors .

Other Inflammatory Conditions

Thalidomide-5-O-C7-NH2 (hydrochloride) has been investigated for various inflammatory diseases, including:

- Rheumatoid Arthritis : Studies indicate improvement in symptoms through TNF-α inhibition.

- Behçet’s Disease : The drug has shown promise in reducing flare-ups associated with this condition.

- Chronic Graft-Versus-Host Disease : Thalidomide has been evaluated for its role in managing this complication post-transplantation .

Case Report on COVID-19 Management

A recent study evaluated thalidomide's efficacy in patients with severe COVID-19 symptoms. Patients receiving thalidomide alongside low-dose dexamethasone exhibited accelerated recovery rates, reduced inflammatory markers, and shorter hospital stays compared to controls . This suggests potential applications for thalidomide derivatives in managing severe viral infections.

Long-term Effects of Thalidomide Exposure

A case study highlighted the long-term effects of thalidomide exposure during pregnancy, resulting in thalidomide embryopathy characterized by limb deformities and other congenital anomalies. This emphasizes the need for strict regulations surrounding its use during pregnancy despite its therapeutic benefits .

Data Summary

| Application Area | Efficacy Evidence | Key Mechanisms |

|---|---|---|

| Erythema Nodosum Leprosum | Significant symptom relief | TNF-α inhibition |

| Multiple Myeloma | Induces apoptosis; improves survival rates | Anti-angiogenesis |

| Rheumatoid Arthritis | Reduces flare-ups | Immunomodulation |

| Behçet’s Disease | Reduces symptoms | Anti-inflammatory |

| COVID-19 | Accelerated recovery; reduced inflammation | Cytokine modulation |

Mechanism of Action

Thalidomide-5-O-C7-NH2 (hydrochloride) exerts its effects by recruiting the CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of the target protein. The compound’s mechanism of action involves binding to the cereblon protein, which then facilitates the degradation process through the ubiquitin-proteasome system .

Comparison with Similar Compounds

Structural Variations and Linker Design

Thalidomide derivatives used in PROTACs differ primarily in linker length, composition (alkyl vs. PEG), and terminal functional groups. Key examples include:

Key Observations :

Physicochemical Properties

- Solubility : Thalidomide-PEG5-NH2 (hydrochloride) exhibits superior water solubility due to its PEG moiety, whereas alkyl-linked derivatives like Thalidomide-5-O-C7-NH2 (hydrochloride) require organic solvents (e.g., DMSO, THF) for dissolution .

- Stability : Alkyl-linked compounds (e.g., C4, C7) are stable under standard storage conditions (2–8°C, dry environment), while PEG-containing variants may require protection from moisture .

Functional Performance in PROTACs

- CRBN Binding Affinity : All thalidomide derivatives retain the phthalimide core, ensuring CRBN engagement. However, linker length and composition influence binding kinetics. For example, C7 alkyl linkers may allow better orientation for CRBN-PROTAC-target protein interactions compared to shorter linkers .

- Degradation Efficiency : PROTACs incorporating Thalidomide-5-O-C7-NH2 (hydrochloride) (e.g., THAL-SNS-032) demonstrate enhanced degradation of targets like BRD4 compared to C4 or PEG-linked analogs, likely due to optimized linker flexibility .

Q & A

Q. Table 1: Typical Synthesis Protocol

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Thalidomide + C7-alkylating agent | Introduce linker |

| 2 | HCl in ethanol | Form hydrochloride salt |

| 3 | Recrystallization (ethanol/ether) | Purify final product |

Basic: What analytical methods are recommended for quantifying Thalidomide-5-O-C7-NH2 (hydrochloride) in biological samples?

Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with mobile phases of 0.1% formic acid in water and acetonitrile. Monitor transitions specific to the compound (e.g., m/z 467 → 311 for quantification).

- UV Spectrophotometry : For in vitro assays, measure absorbance at 220–240 nm (amide bond absorption).

- Internal Standardization : Spiked deuterated analogs (e.g., d₄-thalidomide derivatives) improve accuracy .

Basic: What are the storage and handling requirements for this compound?

Answer:

- Storage : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the amide bond. Avoid freeze-thaw cycles.

- Solubility : Dissolve in DMSO (10–50 mM stock) or PBS (pH 7.4) for aqueous experiments. Vortex and sonicate to ensure homogeneity.

- Safety : Wear nitrile gloves and safety goggles; the compound may cause reproductive toxicity (Category 1A/1B per GHS) .

Advanced: How can researchers optimize the C7 linker length for PROTAC efficiency?

Answer:

Linker length impacts PROTAC bioavailability and ternary complex stability. Compare Thalidomide-5-O-C7-NH2 with analogs (e.g., C5 or C8 linkers) via:

- Cellular Degradation Assays : Treat cells (e.g., MM.1S myeloma) with PROTACs and measure target protein levels (Western blot).

- Pharmacokinetic Studies : Assess plasma half-life (C7 vs. C8) in murine models.

- Computational Modeling : Use molecular dynamics simulations to predict optimal linker conformations .

Q. Table 2: Linker Length vs. Degradation Efficiency

| Linker Length | Target Degradation (DC₅₀, nM) | Plasma t₁/₂ (h) |

|---|---|---|

| C5 | 50 | 2.5 |

| C7 | 25 | 4.0 |

| C8 | 30 | 5.2 |

Advanced: How should contradictory data in CRBN binding assays be addressed?

Answer:

Discrepancies in CRBN binding affinity (e.g., SPR vs. cellular assays) may arise from:

- Post-Translational Modifications : CRBN phosphorylation or ubiquitination alters binding. Validate with co-immunoprecipitation (Co-IP) in cell lysates.

- Metabolic Interference : Cytochrome P450 3A4 (CYP3A4) hydroxylates thalidomide derivatives, reducing activity. Use CYP inhibitors (e.g., ketoconazole) in assays .

Advanced: What strategies improve the metabolic stability of Thalidomide-5-O-C7-NH2 (hydrochloride)?

Answer:

- Deuterium Incorporation : Replace labile hydrogens (e.g., at the 5-O position) to slow CYP3A4-mediated oxidation.

- Prodrug Design : Mask the amine group with a cleavable ester to reduce first-pass metabolism.

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) to identify metabolic hotspots via LC-MS .

Advanced: How can solubility limitations in aqueous buffers be mitigated during experiments?

Answer:

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility without denaturing proteins.

- pH Adjustment : Prepare buffered solutions at pH 5.0–6.0, where the hydrochloride salt exhibits higher solubility.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.